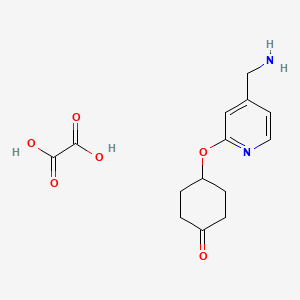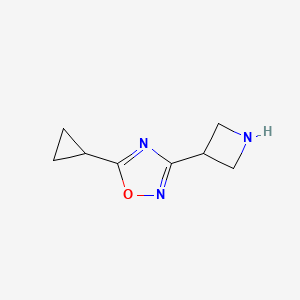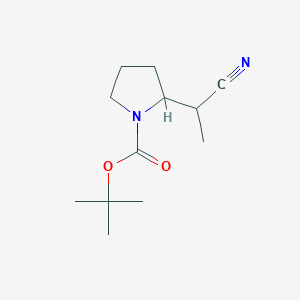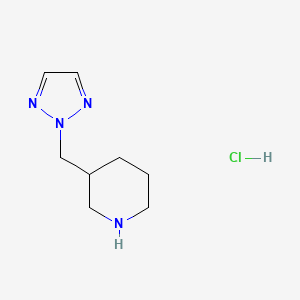
4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate
Descripción general
Descripción
“4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate” is a chemical compound with the CAS Number: 1820650-61-0 . It has a molecular weight of 310.31 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2.C2H2O4/c13-8-9-5-6-14-12 (7-9)16-11-3-1-10 (15)2-4-11;3-1 (4)2 (5)6/h5-7,11H,1-4,8,13H2; (H,3,4) (H,5,6) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is solid in its physical form . It has a molecular weight of 310.31 g/mol . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Crystal Structures and Hydrogen Bonding
Research has been conducted on compounds similar to 4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate, focusing on their crystal structures and hydrogen bonding patterns. For instance, Kubicki et al. (2000) studied the crystal structures of three anticonvulsant enaminones, revealing that the cyclohexene rings adopt sofa conformations and highlighting the significance of hydrogen bonding in their structures (Kubicki, Bassyouni, & Codding, 2000).
Complex Crystal Structures
Kenfack Tsobnang et al. (2014) analyzed a new heteroleptic oxalate-based compound with a complex three-dimensional polymeric architecture, demonstrating the intricate structural possibilities of such compounds (Kenfack Tsobnang et al., 2014).
Low-Dimensional Materials
Salami et al. (2002) discovered new layered and chain crystal structures in a solvothermal pyridine-HF-tin oxalate system, contributing to the understanding of low-dimensional materials (Salami, Marouchkin, Zavilij, & Oliver, 2002).
Synthesis and Structure Analysis
Research on the synthesis of functionalized pyridine-based ligands, including aminomethyl groups, has been conducted by Vermonden et al. (2003), adding to the understanding of the synthesis processes of such compounds (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).
Propiedades
IUPAC Name |
4-[4-(aminomethyl)pyridin-2-yl]oxycyclohexan-1-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.C2H2O4/c13-8-9-5-6-14-12(7-9)16-11-3-1-10(15)2-4-11;3-1(4)2(5)6/h5-7,11H,1-4,8,13H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYAGTVQSXJWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OC2=NC=CC(=C2)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)





![5-Azoniaspiro[4.4]nonane Chloride](/img/structure/B1450498.png)

